N-(3,4-dimethylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea
Description
N-(3,4-Dimethylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea is a thiourea derivative featuring a 3,4-dimethylphenyl group and a 1H-imidazole-4-yl ethyl moiety linked via a thiourea bridge. Thiourea derivatives are widely studied for their diverse biological activities, including enzyme inhibition, antimicrobial properties, and pesticidal applications. The structural uniqueness of this compound lies in its combination of an electron-rich aromatic ring (3,4-dimethylphenyl) and a heterocyclic imidazole group, which may enhance its binding affinity to biological targets such as kinases or microbial enzymes .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(1H-imidazol-5-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-10-3-4-12(7-11(10)2)18-14(19)16-6-5-13-8-15-9-17-13/h3-4,7-9H,5-6H2,1-2H3,(H,15,17)(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDAUBBNHALUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NCCC2=CN=CN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies. The compound's structure suggests potential interactions with biomolecules that may lead to therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Characteristics
- Molecular Formula : CHNS
- Molecular Weight : Approximately 252.35 g/mol
- CAS Number : Not explicitly listed in the provided sources but can be derived from its structural components.
Anticancer Activity
Research indicates that compounds containing thiazole and imidazole moieties often exhibit significant anticancer properties. For example, derivatives of thiazole have shown cytotoxic effects against various cancer cell lines, with IC values indicating their potency. The presence of a dimethylphenyl group may enhance the cytotoxicity through electron-donating effects, which stabilize the compound's interaction with cellular targets .
Antimicrobial Activity
Studies have highlighted the antimicrobial potential of thiourea derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Urease Inhibition
Urease inhibition is another area where thiourea derivatives show promise. Compounds that inhibit urease can be beneficial in treating conditions like kidney stones and certain infections. The biological activity of these compounds is attributed to their ability to bind to the active site of urease, thereby blocking its function .
Case Study 1: Antitumor Activity
A study evaluated a series of thiazole derivatives for their anticancer properties against various cell lines, including A-431 and Jurkat cells. The results indicated that specific substitutions on the phenyl ring significantly influenced activity levels. Compounds with a 3,4-dimethyl substitution exhibited enhanced cytotoxicity compared to their unsubstituted analogs .
| Compound | IC (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | A-431 |
| Compound 10 | 1.98 ± 1.22 | Jurkat |
Case Study 2: Antimicrobial Efficacy
In a separate investigation, several thiourea derivatives were tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Among these, this compound showed significant inhibition comparable to standard antibiotics like norfloxacin .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
The mechanisms underlying the biological activity of this compound involve:
- Interaction with DNA : Some studies suggest that thiourea derivatives can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways, such as urease or certain kinases involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been noted that some derivatives can induce oxidative stress in cells, leading to apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiourea derivatives exhibit significant variability in biological activity and physicochemical properties depending on their substituents. Below is a detailed comparison of the target compound with key analogues:
Structural and Functional Group Analysis
Table 1: Structural Comparison of Thiourea Derivatives
Key Observations:
- The target compound’s 3,4-dimethylphenyl group provides steric bulk and electron-donating effects, contrasting with diafenthiuron’s phenoxy and isopropyl substituents, which enhance hydrophobicity for pesticidal activity .
- Compound 10d shares an imidazole core but incorporates a pyridine ring and methoxy groups, which are absent in the target compound.
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
*Hypothetical data inferred from similar thioureas:
- IR : Thiourea C=S stretch (~1240–1280 cm⁻¹) and N-H stretches (~3200 cm⁻¹).
- ¹H-NMR : Aromatic protons (δ 6.8–7.5 ppm), imidazole protons (δ 7.0–8.0 ppm), and methyl groups (δ 2.2–2.5 ppm).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
